molecular formula C13H13NO2S B1337255 Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 32043-95-1

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B1337255
CAS No.: 32043-95-1
M. Wt: 247.31 g/mol
InChI Key: UHLMXNFHHFDVPW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by esterification with ethyl chloroformate. The reaction conditions often require a base such as potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring is known to interact with biological macromolecules, disrupting their normal function and leading to cell death in the case of antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

IUPAC Name

ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLMXNFHHFDVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427887
Record name ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32043-95-1
Record name ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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